molecular formula C16H15N3O3S B2364280 methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate CAS No. 1013769-33-9

methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2364280
CAS No.: 1013769-33-9
M. Wt: 329.37
InChI Key: IVXVOCFPPKIHRH-UHFFFAOYSA-N
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Description

Methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that features a pyrazole ring fused with a benzo[b]thiophene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the benzo[b]thiophene moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate
  • 3,5-Dimethyl-1H-pyrazole
  • Benzo[b]thiophene derivatives

Uniqueness

This compound is unique due to its combined pyrazole and benzo[b]thiophene structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-[(1,5-dimethylpyrazole-3-carbonyl)amino]-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-9-8-11(18-19(9)2)15(20)17-13-10-6-4-5-7-12(10)23-14(13)16(21)22-3/h4-8H,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXVOCFPPKIHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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